molecular formula C12H18N2 B12598389 2-(3-Methylbenzyl)piperazine

2-(3-Methylbenzyl)piperazine

Cat. No.: B12598389
M. Wt: 190.28 g/mol
InChI Key: RBJVOJBOYPZNSW-UHFFFAOYSA-N
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Description

2-(3-Methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is a derivative of benzylpiperazine, where a methyl group is attached to the benzyl ring at the third position. It has been identified as a stimulant and has been sold as a designer drug .

Chemical Reactions Analysis

2-(3-Methylbenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzyl)piperazine involves its interaction with molecular targets such as GABA receptors. Piperazine compounds generally act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

2-(3-Methylbenzyl)piperazine is similar to other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2/c1-10-3-2-4-11(7-10)8-12-9-13-5-6-14-12/h2-4,7,12-14H,5-6,8-9H2,1H3

InChI Key

RBJVOJBOYPZNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CNCCN2

Origin of Product

United States

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